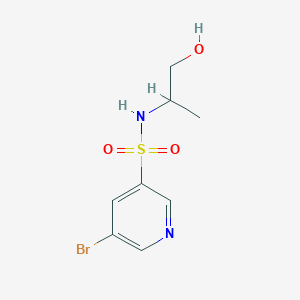
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine
Übersicht
Beschreibung
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-enaminone with an appropriate sulfur-containing reagent. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and a solvent like ethanol. The reaction mixture is heated to promote cyclization, leading to the formation of the thiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-4,5-dihydro-1,3-thiazine: Similar structure but lacks the oxime group.
2-Oxo-5,6-dihydro-4-methyl-2H-1,4-thiazine: Similar structure with a different substitution pattern.
2-Oxo-5,6-dihydro-3-ethyl-2H-1,4-thiazine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
Molekularformel |
C5H8N2OS |
|---|---|
Molekulargewicht |
144.20 g/mol |
IUPAC-Name |
N-(5-methyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H8N2OS/c1-4-5(7-8)9-3-2-6-4/h8H,2-3H2,1H3 |
InChI-Schlüssel |
GODMMJRZJGBZSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCSC1=NO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-benzamide](/img/structure/B8441793.png)


![3-[(Tert-butyldimethylsilyl)oxy]benzene-1,2-diamine](/img/structure/B8441817.png)

![1-[2-Fluoro-4-(trifluoromethyl)-phenyl]butanol](/img/structure/B8441835.png)






